molecular formula C18H20ClNO2 B5105426 4-butoxy-N-(2-chlorobenzyl)benzamide

4-butoxy-N-(2-chlorobenzyl)benzamide

Cat. No.: B5105426
M. Wt: 317.8 g/mol
InChI Key: DUTTZMOYHISUGO-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-chlorobenzyl)benzamide is a benzamide derivative characterized by a 4-butoxy substituent on the benzene ring and a 2-chlorobenzyl group attached to the amide nitrogen. This compound has garnered attention in medicinal chemistry for its selective agonistic activity toward Formyl Peptide Receptor 2 (FPR2), a G-protein-coupled receptor implicated in inflammatory and immune responses . Synthetically, it is prepared via a multi-step process involving chloracetylation of precursor quinazolinone derivatives under nitrogen atmosphere, yielding a 60% purified product through column chromatography . Its structural features, including the electron-withdrawing chloro substituent and lipophilic butoxy chain, contribute to its receptor-binding affinity and metabolic stability.

Properties

IUPAC Name

4-butoxy-N-[(2-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-2-3-12-22-16-10-8-14(9-11-16)18(21)20-13-15-6-4-5-7-17(15)19/h4-11H,2-3,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTTZMOYHISUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives Targeting mGluR5 and FPR Receptors

Compounds with analogous benzamide scaffolds but varying substituents exhibit divergent biological activities. Key examples include:

Compound Name Substituents Biological Target EC50/Activity Data Key Findings Reference
4-Butoxy-N-(2-fluorophenyl)benzamide (VU0040237) 2-fluorophenyl mGluR5 EC50 = 33 nM – 1.3 μM High potency for mGluR5 activation; used in CNS disorder studies
4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121) 2,4-difluorophenyl mGluR5 EC50 = 120 nM Enhanced receptor selectivity over mono-fluorinated analogs
4-Butoxy-N-(2-phenylethyl)benzamide 2-phenylethyl N/A N/A Lower bioactivity compared to 2-chlorobenzyl analog
4-Amino-N-(2-chlorobenzyl)benzamide 4-amino, 2-chlorobenzyl N/A HPLC purity = 99.51% Higher synthetic yield (85%) due to reduced steric hindrance

Key Observations :

  • Substituent Effects : Fluorine atoms on the benzyl ring (e.g., VU0040237) enhance mGluR5 potency but reduce cell viability in some contexts . The 2-chlorobenzyl group in the target compound balances receptor affinity and stability.
  • Synthetic Efficiency: The 4-amino analog (compound 11) achieves higher yields (85%) than the target compound (60%), likely due to simpler purification steps .
Heterocyclic Benzamide Derivatives

Incorporation of heterocycles into the benzamide scaffold alters pharmacokinetic and pharmacodynamic profiles:

Compound Name Heterocycle Biological Activity Yield/Purity Reference
N-[2-(1H-Benzoimidazol-2-yl)phenyl]-4-butoxybenzamide Benzoimidazole Antitumor 30% overall yield
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide Benzothiazole N/A Molecular weight = 402.5 g/mol
Quin-C1 (Target Compound) Quinazolinone FPR2 agonist 60% yield

Key Observations :

  • Bioactivity: Benzoimidazole derivatives exhibit antitumor effects, whereas the target compound’s quinazolinone core favors FPR2 agonism .
  • Synthetic Complexity : Multi-step syntheses (e.g., 6 steps for benzoimidazole derivatives) reduce yields compared to simpler benzamide analogs .
Substituent Position and Electronic Effects
  • Chloro vs. Fluoro : 2-Chlorobenzyl substitution (target compound) shows superior anti-HIV-1 activity (22–25% inhibition) compared to 2-fluorobenzyl analogs, which exhibit reduced cell viability .
  • Alkyl Chain Variations : Propyl substitutions (e.g., compound 11c) mimic 2-chlorobenzyl activity but with lower metabolic stability .

Key Observations :

  • Ultrasound irradiation reduces reaction time by 80% and improves yields by 20–25%, highlighting the efficacy of green chemistry techniques .

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